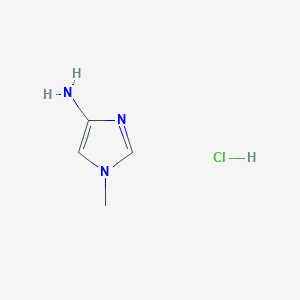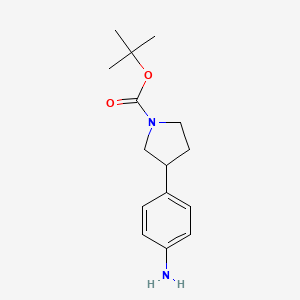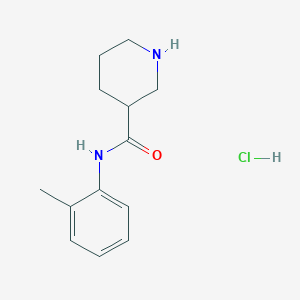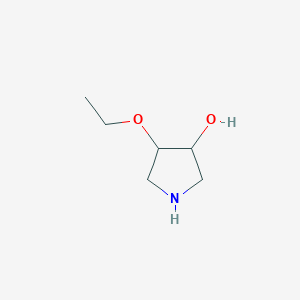![molecular formula C12H16N2O B1466598 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amin CAS No. 1497070-90-2](/img/structure/B1466598.png)
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar benzofuran compounds has been reported in the literature . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Wissenschaftliche Forschungsanwendungen
Antagonisten für Histaminrezeptoren
Diese Verbindung wurde auf ihr Potenzial als Antagonist für Histamin-H3- und H4-Rezeptoren untersucht . Diese Rezeptoren sind an Entzündungs- und allergischen Reaktionen sowie an der Regulation der Magensäuresekretion, des Schlafs, der Stimmung und der Nahrungsaufnahme beteiligt. Die Fähigkeit, diese Rezeptoren zu modulieren, kann therapeutische Auswirkungen auf Erkrankungen wie Entzündungen, Asthma, Schmerzen, Krebs, Parkinson und Alzheimer haben.
Anti-inflammatorisches Potenzial
Im Kontext von entzündungshemmenden Anwendungen haben Derivate dieser Verbindung vielversprechend gezeigt. Insbesondere in-vivo-Evaluierungen in einem Mausmodell für Asthma zeigten, dass bestimmte Derivate eine signifikante entzündungshemmende Aktivität aufweisen könnten . Dies deutet auf das Potenzial für die Entwicklung neuer entzündungshemmender Mittel hin.
Synthese von Naturprodukten
Der Benzofuranring, ein Bestandteil dieser Verbindung, ist ein Schlüsselelement in vielen Naturprodukten. Die Totalsynthese von Naturprodukten, die Benzofuranringe enthalten, ist ein aktives Forschungsgebiet aufgrund ihrer biologischen Aktivitäten . Diese Verbindung könnte als Vorläufer oder Zwischenprodukt bei der Synthese solcher komplexen Naturprodukte dienen.
Antikrebsaktivitäten
Substituierte Benzofurane, wie das in dieser Verbindung vorhandene, wurden als Antikrebsaktivitäten berichtet. Sie haben in verschiedenen Arten von Krebszellen, einschließlich Leukämie, Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs, eine Hemmwirkung auf das Zellwachstum gezeigt . Dies eröffnet Möglichkeiten für die Entwicklung neuer Antikrebstherapien.
Immunsuppressive Aktivität
Derivate dieser Verbindung wurden auf ihre immunsuppressive Aktivität untersucht. Die Ergebnisse zeigten, dass sie als Leitverbindungen bei der Entwicklung neuer Immunsuppressiva dienen könnten, die entscheidend sind, um Organtransplantationsabstoßungen zu verhindern und Autoimmunerkrankungen zu behandeln .
Neurotoxizitätsbewertung
Die Neurotoxizität von Verbindungen, die mit "1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amin" verwandt sind, wurde bewertet, um die Sicherheit in potenziellen therapeutischen Anwendungen zu gewährleisten. Studien, die Zellviabilitätsassays beinhalten, sind entscheidend für die Bewertung der potenziellen neurotoxischen Wirkungen neuer Verbindungen .
Wirkmechanismus
Target of Action
Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Mode of Action
Some substituted benzofurans have shown dramatic anticancer activities . They have significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran compounds have been found to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
The broad range of clinical uses of benzofuran derivatives suggests that they may be effective in a variety of environments .
Biochemische Analyse
Biochemical Properties
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in vitro has been associated with sustained modulation of cellular signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . The compound’s metabolism can also impact its pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . This distribution pattern is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine plays a vital role in its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can exert its effects on gene expression and cellular metabolism . The localization within mitochondria, for instance, can influence mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-7-14(8-11)6-9-1-2-12-10(5-9)3-4-15-12/h1-2,5,11H,3-4,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKLICOYUDCGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466515.png)
![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)




![N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466528.png)




![3-{[(4-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1466533.png)
amine](/img/structure/B1466537.png)
